Trimedoxime bromide

Organophosphate poisoning Insecticide toxicity In vivo efficacy

For researchers developing antidotes against tabun (GA) or screening novel oximes, agent-specific efficacy gaps compromise study validity. HI-6 is ineffective against tabun-inhibited AChE; obidoxime requires higher doses. Trimedoxime bromide is the validated benchmark: • Robust tabun reactivation & lethality reduction at only 5% LD50 vs obidoxime's 20% LD50 • Broadest coverage across 26 insecticides including phosphonates & phosphorothiolates • Lowest in vitro cytotoxicity among five current oximes-established safety baseline for novel candidates • Documented CNS penetration data (frontal cortex 2.27% of plasma) for BBB studies

Molecular Formula C15H18Br2N4O2
Molecular Weight 446.14 g/mol
CAS No. 56-97-3
Cat. No. B1497801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimedoxime bromide
CAS56-97-3
SynonymsBromide, Trimedoxime
Dipyroxime
TMB-4
Trimedoxime
Trimedoxime Bromide
Molecular FormulaC15H18Br2N4O2
Molecular Weight446.14 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-]
InChIInChI=1S/C15H16N4O2.2BrH/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;;/h2-5,8-13H,1,6-7H2;2*1H
InChIKeyJHZHWVQTOXIXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimedoxime Bromide (TMB-4) CAS 56-97-3: Oxime Cholinesterase Reactivator for Organophosphate Antidote Research


Trimedoxime bromide (INN), also known as dipyroxime or TMB-4, is a bis-pyridinium oxime cholinesterase reactivator developed in 1957 [1]. It is chemically related to asoxime, pralidoxime, and obidoxime, and functions as an antidote for organophosphate poisoning by reactivating acetylcholinesterase (AChE) inhibited by organophosphorus compounds including nerve agents and pesticides [2]. The compound carries the FDA UNII Code ED0GXI9825 and is recognized in MeSH as a cholinesterase reactivator [3].

Why Trimedoxime Bromide (56-97-3) Cannot Be Substituted by Other Oxime Reactivators in Tabun and Organophosphate Pesticide Research


Oxime cholinesterase reactivators exhibit marked agent-specific efficacy profiles due to differences in molecular structure—specifically linker length, number of oxime groups, and pyridinium ring substitution patterns [1]. Trimedoxime bromide demonstrates a distinct efficacy spectrum that diverges substantially from pralidoxime (mono-pyridinium), obidoxime (bis-pyridinium with ether linker), and HI-6 (asymmetric bis-pyridinium). Notably, HI-6 is ineffective against tabun-inhibited AChE, whereas trimedoxime maintains robust reactivation [2]. Furthermore, trimedoxime exhibits superior efficacy at lower therapeutic doses compared to obidoxime in tabun poisoning models [3]. These agent-specific differences preclude generic substitution in both research and antidote development contexts.

Trimedoxime Bromide (56-97-3) Evidence Guide: Quantitative Differentiation vs. Pralidoxime, Obidoxime, and HI-6


Trimedoxime Demonstrates Superior In Vivo Efficacy at Low Doses in Insecticide Poisoning vs. Pralidoxime and Obidoxime

In a comprehensive rat study evaluating 26 organophosphorus insecticides, trimedoxime was identified as the most effective oxime for treating insecticide poisoning when combined with atropine and diazepam [1]. The study demonstrated trimedoxime's particular advantage at the lowest tested doses compared to obidoxime, pralidoxime, and HI-6. Notably, obidoxime, pralidoxime, and HI-6 showed low effectiveness in treating poisoning with phosphonates and phosphorothiolates [1]. The differential efficacy is compound-class specific and cannot be extrapolated across the oxime family.

Organophosphate poisoning Insecticide toxicity In vivo efficacy

Trimedoxime Exhibits Superior In Vivo Protection Against Tabun at Lower Effective Doses vs. Obidoxime

In a dose-response study evaluating oxime efficacy against tabun poisoning in mice, trimedoxime demonstrated significantly greater therapeutic efficacy at lower dose fractions of its LD50 compared to obidoxime and HI-6 [1]. Trimedoxime at a dose corresponding to only 5% of its LD50 was more effective than obidoxime at its maximal therapeutic dose of 20% LD50 [1]. The study concluded that trimedoxime appears to be the most suitable AChE reactivator for eliminating acute lethal toxic effects of tabun, while obidoxime was the least suitable among those tested [1].

Tabun poisoning Nerve agent Dose-response

Trimedoxime Shows Lower In Vitro Cytotoxicity in Renal and Lung Cell Lines vs. Methoxime and Obidoxime

In a comparative cytotoxicity study evaluating five currently available oximes (pralidoxime, trimedoxime, obidoxime, methoxime, asoxime) across three human cell lines, trimedoxime exhibited the lowest adverse effects in ACHN (renal) and NHLF (lung fibroblast) cell lines among all compounds tested [1]. The tested compounds showed IC50 values ranging from 0.92 to 40.06 mM. In contrast, methoxime-treated cells showed the highest toxicity in these same cell lines. In HepG2 (hepatocellular) cells, asoxime was the most toxic while K027 was the least toxic [1]. The study identified five structural features affecting oxime toxicity, including the number of oxime groups and linker chain length [1].

Cytotoxicity Safety profiling Cell-based assays

Trimedoxime Demonstrates Superior Reactivation of Tabun-Inhibited AChE vs. HI-6

In a study evaluating therapeutic and reactivating effects in tabun-poisoned rats and mice, a critical divergence in oxime efficacy was observed [1]. In contrast to obidoxime and trimedoxime, the oxime HI-6 is not effective in reactivation of tabun-inhibited acetylcholinesterase and in reducing tabun lethality [1]. The reactivating efficacy of trimedoxime in blood was significantly higher than that of the experimental oxime K156 and comparable to obidoxime and K203. In diaphragm and brain tissues, trimedoxime's reactivating potency was comparable to obidoxime [1].

Tabun AChE reactivation In vivo

Trimedoxime Exhibits Slower Elimination and Better Tissue Penetration vs. HI-6

A pharmacokinetic comparison following intravenous administration to mice revealed that trimedoxime is eliminated more slowly and penetrates better into the peripheral compartment compared to HI-6 [1]. The calculated pharmacokinetic parameters indicate trimedoxime penetrates tissues better, is slowly transferred back to circulation, and remains longer in the body [2]. In brain distribution studies, trimedoxime achieved whole brain concentration of 0.58% of plasma concentration, with highest accumulation in frontal cortex (2.27% of plasma) and lowest in basal ganglia (0.86% of plasma) [3]. These pharmacokinetic differences are structurally driven and distinguish trimedoxime from other oximes in both research design and antidote development.

Pharmacokinetics Tissue distribution Blood-brain barrier

Trimedoxime Demonstrates Significantly Higher Therapeutic Efficacy vs. Pralidoxime and Obidoxime in Tabun-Poisoned Mice

In a study examining the influence of oxime and anticholinergic drug selection on antidotal potency against tabun in mice, trimedoxime demonstrated significantly higher therapeutic efficacy than both pralidoxime and obidoxime [1]. The therapeutic efficacy of trimedoxime was significantly higher than pralidoxime regardless of the choice of anticholinergic drug (atropine or benactyzine) [1]. Trimedoxime was also significantly more effective than obidoxime when combined with atropine, and more effective than HI-6 when the latter was combined with benactyzine [1]. This differential efficacy highlights the critical importance of oxime selection in tabun antidote formulations.

Tabun Therapeutic efficacy Combination therapy

Trimedoxime Bromide (56-97-3) Application Scenarios: Evidence-Based Research Use Cases


Tabun Nerve Agent Antidote Development and Screening

Trimedoxime bromide serves as a critical positive control and benchmark compound in tabun (GA) antidote research. Evidence demonstrates that HI-6 is ineffective against tabun-inhibited AChE, whereas trimedoxime maintains robust reactivation and reduces tabun lethality [1]. Trimedoxime at 5% of its LD50 provides superior protection compared to obidoxime at 20% LD50 [2]. For any novel oxime development targeting tabun poisoning, trimedoxime is the most relevant established comparator due to its validated efficacy in both in vitro reactivation and in vivo survival models [3].

Broad-Spectrum Organophosphate Insecticide Poisoning Models

In research involving multiple organophosphorus insecticide classes—including phosphates, phosphonates, and phosphorothiolates—trimedoxime bromide is the optimal positive control. A comprehensive 26-insecticide rat study identified trimedoxime as the most effective oxime overall, with particular advantage at low doses [4]. In contrast, obidoxime, pralidoxime, and HI-6 showed low effectiveness against phosphonates and phosphorothiolates [4]. Studies requiring a single reference oxime with the broadest insecticide coverage should select trimedoxime over narrower-spectrum alternatives.

Cytotoxicity and Safety Profiling of Cholinesterase Reactivators

Trimedoxime bromide serves as a low-cytotoxicity reference compound in in vitro safety screening panels for novel AChE reactivators. In comparative studies across ACHN (renal) and NHLF (lung fibroblast) cell lines, trimedoxime exhibited the lowest adverse effects among five currently available oximes [5]. This established baseline allows researchers to benchmark new oxime candidates against a compound with demonstrated favorable in vitro safety characteristics. The IC50 values obtained can be contextualized against trimedoxime's established range to assess relative cytotoxic risk of novel compounds.

Pharmacokinetic and Tissue Distribution Studies of Bis-Pyridinium Oximes

Trimedoxime bromide is an essential comparator in studies examining oxime pharmacokinetics and blood-brain barrier penetration. Evidence shows trimedoxime exhibits slower elimination and better peripheral tissue penetration compared to HI-6, with specific brain regional distribution data available (whole brain 0.58% of plasma; frontal cortex 2.27%; basal ganglia 0.86%) [6][7]. For research evaluating CNS penetration of novel oximes, trimedoxime provides a well-characterized bis-pyridinium baseline with documented brain distribution parameters that can serve as a reference for comparative analyses.

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